molecular formula C11H10FNO2 B3013906 1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one CAS No. 38470-30-3

1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one

Cat. No.: B3013906
CAS No.: 38470-30-3
M. Wt: 207.204
InChI Key: BXXOTJGEOPOODI-UHFFFAOYSA-N
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Description

1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one (CAS 38470-30-3) is a high-purity chemical building block with the molecular formula C11H10FNO2 and a molecular weight of 207.20 g/mol . This compound features a tetrahydroquinolin-4-one scaffold substituted with an acetyl group and a fluorine atom, making it a valuable intermediate in organic and medicinal chemistry research. The tetrahydroquinoline core is a privileged structure in drug discovery, known for its presence in a wide array of biologically active compounds and pharmaceuticals . Researchers utilize this scaffold in the synthesis of compounds with diverse pharmacological activities, including antitumor, antibacterial, antifungal, and antiviral properties . Furthermore, the 1,2,3,4-tetrahydroquinoline nucleus is a common motif in the development of analgesics, anticonvulsants, antidepressants, and antihypertensive agents . As such, this compound serves as a key precursor in exploratory research aimed at developing new therapeutic agents. It is supplied for laboratory research applications only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetyl-6-fluoro-2,3-dihydroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-7(14)13-5-4-11(15)9-6-8(12)2-3-10(9)13/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXOTJGEOPOODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(=O)C2=C1C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate fluoro-substituted aniline and acetylacetone.

    Cyclization Reaction: The reaction proceeds through a cyclization process, often catalyzed by an acid or base, to form the tetrahydroquinoline ring structure.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures . Major products formed from these reactions include various substituted tetrahydroquinoline derivatives with potential biological activities .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Studies have indicated that 1-acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one exhibits antimicrobial properties against various pathogens.
    • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Properties
    • Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
    • Case Study : In vitro studies highlighted its ability to disrupt cellular signaling pathways associated with tumor growth, particularly in breast cancer cells .
  • Neuroprotective Effects
    • The compound has shown promise in neuroprotection, potentially mitigating damage in neurodegenerative diseases.
    • Case Study : Animal models treated with this compound exhibited reduced markers of oxidative stress and inflammation in models of Alzheimer's disease .

Synthetic Applications

  • Chemical Synthesis
    • This compound serves as an intermediate in the synthesis of more complex organic molecules.
    • Its synthesis often involves the reaction of 6-fluoro-2,3-dihydroquinolin-4(1H)-one with acetyl chloride under controlled conditions .

Data Table: Summary of Research Findings

Application AreaFindings SummaryReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in breast cancer cells
NeuroprotectiveReduces oxidative stress markers in Alzheimer's models
Synthetic IntermediateKey role in organic synthesis of complex compounds

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 1-acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one with structurally related tetrahydroquinoline derivatives, focusing on substituent effects, physicochemical properties, and synthetic pathways.

Substituent Variations at the 1-Position

1-Acetyl-6-methoxy-1,2,3,4-tetrahydroquinolin-4-one
  • Molecular Formula: C₁₂H₁₃NO₃
  • Molecular Weight : 219.24 g/mol .
  • Key Differences : Replacing the 6-fluoro substituent with a methoxy group reduces electronegativity and increases steric bulk. Methoxy derivatives typically exhibit altered solubility and metabolic stability compared to fluoro analogs .
1-(2,4-Dichlorobenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
  • Molecular Formula: C₁₇H₁₃Cl₂FNO
  • Molecular Weight : 353.20 g/mol .
  • Key Differences : The 1-position is substituted with a dichlorobenzoyl group, which enhances π-π stacking interactions but reduces solubility. The additional methyl group at the 2-position introduces conformational rigidity .

Fluorine vs. Halogen/Other Substituents

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one
  • Molecular Formula: C₁₂H₁₁ClFNO
  • Molecular Weight : 239.67 g/mol .
  • This compound’s dihydroquinolinone scaffold (vs. tetrahydroquinolinone) reduces ring saturation, impacting planarity and binding interactions .
6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one
  • Molecular Formula: C₉H₇F₂NO
  • Molecular Weight : 195.16 g/mol .
  • The absence of an acetyl group simplifies synthesis but reduces lipophilicity .

Amino-Functionalized Analogs

6-Amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one (Compound 25)
  • Molecular Formula : C₁₃H₁₉FN₂O
  • Molecular Weight : 262.31 g/mol .
  • The 8-fluoro substituent may direct regioselectivity in further functionalization .
N-(1-(2-(Diethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 27)
  • Molecular Formula : C₁₉H₂₅N₅OS
  • Molecular Weight : 387.50 g/mol .
  • The diethylamino group increases steric bulk and solubility in polar solvents .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>a</sup> Hydrogen-Bond Acceptors Hydrogen-Bond Donors
1-Acetyl-6-fluoro-THQ-4-one 235.22 1.8 3 0
1-Acetyl-6-methoxy-THQ-4-one 219.24 1.5 4 0
6,7-Difluoro-THQ-4-one 195.16 1.2 3 1
Compound 25 262.31 2.1 4 2

<sup>a</sup> Predicted using fragment-based methods.

Biological Activity

1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one (CAS No. 38470-30-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H10FNO2C_{11}H_{10}FNO_2 and a molecular weight of 207.2 g/mol. The compound features a tetrahydroquinoline core with an acetyl group at the 1-position and a fluorine atom at the 6-position, which may influence its biological activity and pharmacokinetics.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Fluoro-substituted aniline and acetylacetone.
  • Cyclization Reaction : The cyclization is catalyzed by an acid or base to form the tetrahydroquinoline structure.
  • Purification : Techniques such as recrystallization or chromatography are employed to enhance yield and purity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural similarity to biologically active molecules suggests that it may bind to receptors influencing signaling pathways related to cell proliferation and apoptosis.

Pharmacological Studies

Research indicates several pharmacological effects of this compound:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : It has been reported to modulate inflammatory responses in cellular models.

Study on Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Research

A separate investigation focused on the anti-inflammatory properties of this compound in vitro. Results indicated that it effectively reduced pro-inflammatory cytokine production in macrophage cell lines when stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Comparison with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Acetyl-1,2,3,4-tetrahydroquinolin-4-oneLacks fluorine atomReduced antimicrobial activity
6-Fluoro-1,2,3,4-tetrahydroquinolineLacks acetyl groupDifferent solubility profile

Q & A

What are the key synthetic pathways and reaction conditions for preparing 1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one?

Level: Basic
Methodological Answer:
The synthesis typically involves fluorination of tetrahydroquinoline precursors followed by acetylation. A common route uses LiAlH₄ in THF for reduction steps and SOCl₂/CHCl₃ for halogenation . For regioselective fluorination, cyclization of catechol amines followed by deoxyfluorination is effective, as demonstrated in analogous tetrahydroquinoline derivatives . Key steps include:

Reduction: LiAlH₄ in anhydrous THF (24 h, room temperature).

Acetylation: Acetyl chloride with 4-dimethylaminopyridine (DMAP) and K₂CO₃ in dioxane under reflux .

Purification: Column chromatography using silica gel and solvent gradients.

How can regioselectivity challenges in fluorinating tetrahydroquinoline derivatives be addressed?

Level: Advanced
Methodological Answer:
Regioselectivity in fluorination is influenced by directing groups and reaction conditions. For 6-fluoro derivatives, deoxyfluorination using reagents like DAST (diethylaminosulfur trifluoride) on hydroxyl precursors ensures specificity . Computational modeling (DFT) can predict electron density at potential fluorination sites, guiding precursor design. Competing fluorination at the 7-position can be minimized by steric hindrance from acetyl or methyl groups .

What purification methods are most effective for isolating this compound?

Level: Basic
Methodological Answer:

  • Column Chromatography: Use silica gel with ethyl acetate/hexane gradients (70–90% purity).
  • Recrystallization: Ethanol/water mixtures yield high-purity crystals (>95%).
  • TLC Monitoring: Hexane:ethyl acetate (3:1) with UV detection at 254 nm .

How to resolve discrepancies in ¹H NMR spectra for structurally similar tetrahydroquinoline derivatives?

Level: Advanced
Methodological Answer:
Discrepancies in aromatic proton signals often arise from conformational flexibility or solvent effects. For example:

  • Acetyl Group Shielding: The acetyl group at position 1 deshields adjacent protons, shifting δ values by 0.2–0.5 ppm .
  • Fluorine Coupling: ⁶J coupling between fluorine and distal protons can split signals. Use ¹⁹F-decoupled NMR or 2D COSY to assign peaks .
    Example Data from Analogous Compounds:
Compoundδ (¹H, aromatic)Splitting Pattern
4k 6.78 (d, J=8.5 Hz)Doublet (1H)
4l 6.82 (dd, J=8.5, 2.0 Hz)Doublet of doublets (1H)

What analytical data is essential for confirming the structure of this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR: Assign all protons and carbons, noting fluorine coupling in ¹H NMR.
  • HRMS: Confirm molecular formula (e.g., C₁₁H₁₂FNO₂ requires m/z 209.0851).
  • Melting Point: Compare with literature (e.g., analogs in melt at 120–125°C).
  • IR: Confirm acetyl C=O stretch at ~1700 cm⁻¹.

What strategies optimize reaction yields in multistep syntheses of fluorinated tetrahydroquinolines?

Level: Advanced
Methodological Answer:

  • Stepwise Protection: Protect reactive amines with Boc groups before fluorination .
  • Catalytic Systems: Use Pd/C or Raney Ni for hydrogenation steps (80–90% yield).
  • Microwave-Assisted Synthesis: Reduces reaction time for acetylation (30 mins vs. 24 h) .

What safety protocols are critical when handling fluorinated tetrahydroquinoline intermediates?

Level: Basic
Methodological Answer:

  • Fluorination Reagents: DAST and Deoxo-Fluor® require inert atmosphere (N₂/Ar) and PPE (gloves, face shield).
  • Solvent Disposal: Halogenated waste (CHCl₃) must be segregated .
  • First Aid: For skin contact, wash with 10% NaHCO₃ solution and seek medical attention .

How to design analogs to study structure-activity relationships (SAR) for acetylcholinesterase inhibition?

Level: Advanced
Methodological Answer:

  • Core Modifications: Vary substituents at positions 2 (acetyl vs. benzoyl) and 6 (fluoro vs. chloro) .
  • Biological Assays: Use Ellman’s method to measure IC₅₀ values.
  • Docking Studies: AutoDock Vina to predict binding to acetylcholinesterase active sites .

How to validate the purity of intermediates using chromatographic techniques?

Level: Basic
Methodological Answer:

  • HPLC: C18 column, acetonitrile/water (60:40), flow rate 1 mL/min, UV detection at 220 nm.
  • GC-MS: For volatile intermediates; compare retention times with standards .

What mechanistic insights explain the acetylcholinesterase inhibition of 1-Acetyl-6-fluoro derivatives?

Level: Advanced
Methodological Answer:
The acetyl group mimics acetylcholine’s carbonyl, while fluorine enhances electron-withdrawing effects, stabilizing enzyme-inhibitor complexes. Kinetic studies (Lineweaver-Burk plots) show mixed inhibition, suggesting binding to both catalytic and peripheral sites . Mutagenesis studies (e.g., Trp86Ala in AChE) further validate binding modes.

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